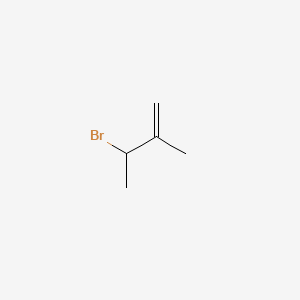

3-Bromo-2-methylbut-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methylbut-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-4(2)5(3)6/h5H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWROFPLFCTNEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593070 | |

| Record name | 3-Bromo-2-methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51872-48-1 | |

| Record name | 3-Bromo-2-methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-2-methylbut-1-ene chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Bromo-2-methylbut-1-ene

Introduction

This compound is an organobromine compound with the chemical formula C5H9Br.[1] It is classified as a vinylic halide, where the bromine atom is attached to a carbon that is part of a carbon-carbon double bond.[2] This structural feature makes it a valuable intermediate in a variety of organic synthesis applications.[2] Notably, it serves as a key building block in the pharmaceutical and agrochemical industries for the creation of more complex molecules.[1] Its reactivity, particularly in cross-coupling reactions and the formation of Grignard reagents, makes it a versatile tool for constructing new carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and common experimental protocols relevant to researchers and professionals in drug development.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C5H9Br | [1][2][3][4] |

| Molecular Weight | 149.03 g/mol | [2][3] |

| CAS Number | 51872-48-1 | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~40 °C at 75 mmHg (for the isomer 2-Bromo-3-methyl-2-butene) | [5] |

| Density | ~1.284 g/mL at 25 °C (for the isomer 2-Bromo-3-methyl-2-butene) | [5] |

| Solubility | Low solubility in water, soluble in organic solvents.[6] | |

| Refractive Index | ~1.474 at 20 °C (for the isomer 2-Bromo-3-methyl-2-butene) | [5] |

Chemical Structure

This compound features a four-carbon butene backbone with a double bond between the first and second carbons.[6] A methyl group is substituted at the second carbon, and a bromine atom is attached to the third carbon.[6] The carbon atom bonded to the bromine is a chiral center, meaning this compound can exist as two enantiomers, (R)-3-bromo-2-methylbut-1-ene and (S)-3-bromo-2-methylbut-1-ene.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound|CAS 51872-48-1|Supplier [benchchem.com]

- 3. This compound | C5H9Br | CID 18356780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|51872-48-1 - MOLBASE Encyclopedia [m.molbase.com]

- 5. 2-Bromo-3-methyl-2-butene 96 3017-70-7 [sigmaaldrich.com]

- 6. drishtiias.com [drishtiias.com]

An In-depth Technical Guide to 3-Bromo-2-methylbut-1-ene: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylbut-1-ene is a versatile organobromine compound with significant applications in organic synthesis. Its structure, featuring a vinyl bromide moiety, makes it a valuable building block, particularly in the construction of complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and its role as a precursor in the synthesis of biologically active molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [N/A] |

| CAS Number | 51872-48-1 | [N/A] |

| Molecular Formula | C₅H₉Br | [N/A] |

| Molecular Weight | 149.03 g/mol | [N/A] |

| Boiling Point | Not available | [N/A] |

| Density | Not available | [N/A] |

| Refractive Index | Not available | [N/A] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Peaks / Shifts (ppm) |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| Mass Spectrum | Data not available in search results. |

| Infrared (IR) | Data not available in search results. |

Synthesis of this compound

The primary synthetic route to this compound is through the allylic bromination of 2-methyl-2-butene (B146552) using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism.

Experimental Protocol: Allylic Bromination with NBS

Reaction Scheme:

Caption: Synthesis of this compound via allylic bromination.

Materials:

-

2-methyl-2-butene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a UV lamp as a radical initiator

-

Carbon tetrachloride (CCl₄), anhydrous

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methyl-2-butene (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp if necessary to initiate the reaction.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and is replaced by the less dense succinimide floating on the solvent.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide by-product.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Key Reactions and Applications in Synthesis

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. This reaction is widely used for the synthesis of biaryls, vinylarenes, and polyolefins.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: A detailed experimental protocol for the Suzuki-Miyaura coupling of this compound was not found in the search results. A general procedure is provided below and should be optimized for this specific substrate.

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.

Reaction Scheme:

Caption: Heck reaction of this compound.

Experimental Protocol: A specific protocol for the Heck reaction with this compound is not available. A general procedure is outlined below.

-

In a reaction flask, combine this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst like palladium(II) acetate (B1210297) (0.02 eq), a phosphine (B1218219) ligand (e.g., PPh₃, 0.04 eq), and a base such as triethylamine (B128534) (2.0 eq).

-

Add a suitable solvent like DMF or acetonitrile.

-

Heat the reaction mixture under an inert atmosphere with stirring.

-

Monitor the reaction's progress.

-

After completion, cool the mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic phase, and remove the solvent.

-

Purify the residue by column chromatography.

Stille Coupling

The Stille coupling reaction pairs an organohalide with an organotin compound, catalyzed by palladium.

Reaction Scheme:

Caption: Stille coupling of this compound.

Experimental Protocol: A detailed experimental protocol for the Stille coupling of this compound is not available in the provided search results. A general procedure is given.

-

In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in an anhydrous, degassed solvent such as toluene.

-

Add this compound (1.0 eq) followed by the organostannane reagent (1.1 eq).

-

Heat the reaction mixture with stirring.

-

Monitor the reaction until the starting material is consumed.

-

Cool the mixture and remove the solvent.

-

The crude product is often purified by column chromatography to remove tin by-products.

Application in the Synthesis of Bioactive Molecules

This compound serves as a precursor for the synthesis of various natural products and biologically active compounds.

Synthesis of Lavandulol (B192245)

Lavandulol is a monoterpene alcohol found in lavender oil and is known for its pleasant fragrance and potential pharmacological activities, including sedative and anti-inflammatory effects.[1][2] While a direct, detailed protocol for the synthesis of lavandulol from this compound was not found, this starting material can be a key building block in its multi-step synthesis. The synthesis would likely involve the formation of a Grignard reagent from this compound, followed by reaction with a suitable electrophile to construct the lavandulol carbon skeleton.

Potential Precursor to Artemisia Ketone

Artemisia ketone is a monoterpene found in the essential oil of various Artemisia species. While a direct synthetic route from this compound is not documented in the provided search results, the structural similarity suggests its potential as a starting material in a multi-step synthesis.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions makes it a key component in the construction of complex organic molecules, including those with potential biological activity. This guide provides a foundational understanding of its synthesis, properties, and reactivity, which will be beneficial for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. Further research to develop specific and optimized protocols for its various reactions will undoubtedly expand its applications in these critical areas.

References

Technical Guide: 3-Bromo-2-methylbut-1-ene (CAS 51872-48-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylbut-1-ene, with the CAS registry number 51872-48-1, is a valuable vinyl halide intermediate in organic synthesis.[1][2] Its structure, featuring a bromine atom attached to a carbon-carbon double bond, makes it a versatile reagent for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights relevant to research and development in the pharmaceutical and chemical industries.

Physicochemical Properties

While specific experimental data for this compound is not widely reported, its fundamental properties have been computed and are summarized below. For comparison, experimentally determined properties of its isomers are also provided.

| Property | Value (for this compound) | Reference |

| CAS Number | 51872-48-1 | [1] |

| Molecular Formula | C₅H₉Br | [1][2] |

| Molecular Weight | 149.03 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Butene, 3-bromo-2-methyl- | [2] |

| Isomer Properties | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Reference |

| 1-Bromo-3-methyl-2-butene | 82-83 @ 150 mmHg | 1.270 | 1.4890-1.4910 | |

| 2-Bromo-3-methyl-2-butene | 40 @ 75 mmHg | 1.284 @ 25°C | 1.474 |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the bromination of an alkene precursor.

Allylic Bromination of 2-Methyl-1-butene (B49056)

A common method for introducing a bromine atom at an allylic position is through the use of N-bromosuccinimide (NBS) in the presence of a radical initiator.

Experimental Protocol:

-

Materials: 2-methyl-1-butene, N-bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide), and a suitable non-polar solvent (e.g., carbon tetrachloride).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-butene in the chosen solvent.

-

Add N-bromosuccinimide and a catalytic amount of the radical initiator to the flask.

-

Heat the reaction mixture to reflux. The reaction can be initiated by light if a photolytic initiator is used.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

-

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Bromo-2-methylbut-1-ene, a valuable intermediate in organic synthesis. The document details the core chemical reactions, provides plausible experimental protocols, and presents quantitative data where available. Visual diagrams of reaction pathways are included to facilitate understanding.

Allylic Bromination of 2-Methyl-1-butene (B49056) with N-Bromosuccinimide (NBS)

Allylic bromination is a common and effective method for introducing a bromine atom at the carbon adjacent to a double bond. The use of N-Bromosuccinimide (NBS) is preferred as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the double bond.[1][2][3][4][5]

The reaction proceeds via a free radical chain mechanism. Initiation involves the homolytic cleavage of the N-Br bond in NBS, typically initiated by light (hν) or a radical initiator like AIBN or benzoyl peroxide. A bromine radical then abstracts an allylic hydrogen from 2-methyl-1-butene, forming a resonance-stabilized allylic radical. This radical can then react with a bromine molecule (generated from the reaction of HBr with NBS) to form the product and regenerate a bromine radical, propagating the chain.[1][3]

Due to the resonance stabilization of the intermediate allylic radical, a mixture of products can be formed. The radical has two resonance structures, which can lead to the formation of both this compound and 1-bromo-2-methylbut-2-ene. The product ratio can be influenced by steric hindrance and the relative stability of the final alkene products.

Visualizing the Allylic Bromination Pathway

Experimental Protocol (Adapted from similar procedures)

Materials:

-

2-Methyl-1-butene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl4), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate (B1220275) solution

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-butene (1.0 eq) in anhydrous CCl4.

-

Add recrystallized NBS (1.05 eq) and a catalytic amount of AIBN or benzoyl peroxide.

-

The mixture is heated to reflux under illumination with a UV lamp for 2-4 hours, or until the reaction is complete (monitored by TLC or GC). The solid succinimide (B58015) will float to the surface.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation to separate the isomeric bromides.

| Parameter | Value/Condition |

| Reactants | 2-Methyl-1-butene, NBS |

| Initiator | AIBN or Benzoyl Peroxide |

| Solvent | Carbon Tetrachloride (CCl4) |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-80% (mixture of isomers) |

Reaction of 2-Methylbut-3-en-2-ol with a Brominating Agent

The conversion of the tertiary allylic alcohol, 2-methylbut-3-en-2-ol, to this compound can be achieved using reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3).

Using Hydrobromic Acid (HBr)

This reaction proceeds via an SN1-type mechanism. The hydroxyl group is protonated by HBr to form a good leaving group (water). Departure of water generates a tertiary carbocation, which is in resonance with a primary allylic carbocation. Nucleophilic attack by the bromide ion can occur at either electrophilic carbon, leading to a mixture of this compound and 1-bromo-3-methylbut-2-ene. The formation of the rearranged product, 1-bromo-3-methylbut-2-ene, is often favored due to the formation of a more substituted and thermodynamically stable internal double bond.[6]

Visualizing the Reaction with HBr

Using Phosphorus Tribromide (PBr3)

The reaction of alcohols with phosphorus tribromide (PBr3) is a classic method for synthesizing alkyl bromides. This reaction typically proceeds through an SN2 mechanism, which generally leads to inversion of stereochemistry and avoids carbocation rearrangements.[7][8][9]

The hydroxyl group of the alcohol attacks the phosphorus atom of PBr3, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an SN2 fashion. For an allylic alcohol, an SN2' mechanism is also possible, where the nucleophile attacks the double bond, leading to a rearranged product.

Visualizing the Reaction with PBr3

Experimental Protocol for Bromination of 2-Methylbut-3-en-2-ol

Materials:

-

2-Methylbut-3-en-2-ol

-

Phosphorus tribromide (PBr3) or concentrated Hydrobromic acid (48%)

-

Pyridine (B92270) (optional, with PBr3)

-

Diethyl ether

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure (using PBr3):

-

To a stirred solution of 2-methylbut-3-en-2-ol (1.0 eq) and a small amount of pyridine in anhydrous diethyl ether at 0 °C, slowly add phosphorus tribromide (0.4 eq) dropwise.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then at room temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer and wash it with cold saturated sodium bicarbonate solution until effervescence ceases, then with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation.

| Parameter | Value/Condition (with PBr3) |

| Reactants | 2-Methylbut-3-en-2-ol, PBr3 |

| Solvent | Diethyl ether |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-90% (may be a mixture of isomers) |

Dehydrohalogenation of 2,3-Dibromo-2-methylbutane (B1619756)

This pathway involves a two-step process: first, the bromination of an alkene (like 2-methyl-2-butene) to form a vicinal dibromide, followed by an elimination reaction to form the desired alkene.

The addition of bromine (Br2) to 2-methyl-2-butene (B146552) proceeds via an electrophilic addition mechanism to yield 2,3-dibromo-2-methylbutane. Subsequent treatment with a strong, sterically hindered base, such as potassium tert-butoxide, can induce an E2 elimination of one equivalent of HBr. The regioselectivity of the elimination will determine the product distribution. The use of a bulky base favors the formation of the less substituted alkene (Hofmann product), which in this case would be this compound.

Visualizing the Dehydrohalogenation Pathway

Experimental Protocol (Adapted from similar procedures)

Step 1: Bromination of 2-Methyl-2-butene

-

Dissolve 2-methyl-2-butene (1.0 eq) in a suitable solvent like dichloromethane (B109758) at 0 °C.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise, while protecting the reaction from light.

-

Stir the reaction at 0 °C until the bromine color disappears.

-

Wash the reaction mixture with a sodium thiosulfate solution to remove any excess bromine, then with water and brine.

-

Dry the organic layer and concentrate to obtain crude 2,3-dibromo-2-methylbutane.

Step 2: Dehydrobromination

-

Dissolve the crude 2,3-dibromo-2-methylbutane in a suitable solvent like tert-butanol.

-

Add potassium tert-butoxide (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC.

-

After completion, cool the mixture, pour it into water, and extract with a suitable organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the product by fractional distillation.

| Parameter | Value/Condition |

| Reactants | 2,3-Dibromo-2-methylbutane, Potassium tert-butoxide |

| Solvent | tert-Butanol |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Typical Yield | Moderate to good |

Hydrobromination of Isoprene (B109036)

The addition of HBr to a conjugated diene like isoprene (2-methyl-1,3-butadiene) can lead to a mixture of 1,2- and 1,4-addition products. The reaction proceeds through a resonance-stabilized allylic carbocation. Protonation of isoprene can occur at C1 or C4. Protonation at C1 leads to a more stable tertiary allylic carbocation, which is in resonance with a secondary allylic carbocation. Nucleophilic attack of the bromide ion on this resonance hybrid can yield four possible products.

The product distribution is highly dependent on the reaction conditions. At low temperatures, the reaction is under kinetic control, favoring the product that is formed faster (typically the 1,2-adduct from the more stable carbocation). At higher temperatures, the reaction is under thermodynamic control, favoring the most stable product (often the 1,4-adduct with a more substituted double bond). To favor the formation of this compound (a 1,2-adduct), the reaction should be carried out under kinetic control (low temperature).

Visualizing the Hydrobromination of Isoprene

Experimental Protocol (Adapted for Kinetic Control)

Materials:

-

Isoprene, freshly distilled

-

Anhydrous Hydrogen Bromide (gas or solution in acetic acid)

-

Anhydrous non-polar solvent (e.g., pentane (B18724) or hexane)

-

Dry ice/acetone bath

Procedure:

-

In a flask equipped for gas inlet and low-temperature reaction, dissolve freshly distilled isoprene (1.0 eq) in a cold (-78 °C) anhydrous non-polar solvent.

-

Slowly bubble anhydrous HBr gas (1.0 eq) through the solution or add a solution of HBr in acetic acid dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction at this low temperature for 1-2 hours.

-

Quench the reaction at low temperature by adding a cold saturated sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature, separate the organic layer, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and carefully remove the solvent at low temperature to avoid isomerization.

-

The product mixture should be analyzed (e.g., by GC-MS or NMR) to determine the isomer ratio and purified by careful fractional distillation if necessary.

| Parameter | Value/Condition |

| Reactants | Isoprene, HBr |

| Solvent | Anhydrous non-polar solvent |

| Temperature | -78 °C (Kinetic Control) |

| Reaction Time | 1-2 hours |

| Typical Yield | Variable, product is a mixture |

Spectroscopic Data Prediction for this compound

Predicted 1H NMR Spectrum:

-

Vinyl protons (=CH2): Two distinct signals in the range of 5.0-5.5 ppm, likely appearing as doublets or multiplets due to geminal and allylic coupling.

-

Allylic proton (-CH(Br)-): A signal in the range of 4.2-4.8 ppm, likely a quartet due to coupling with the adjacent methyl group.

-

Methyl protons (-C(CH3)=): A singlet in the range of 1.7-2.0 ppm.

-

Methyl protons (-CH(CH3)Br): A doublet in the range of 1.6-1.9 ppm, coupled to the allylic proton.

Predicted 13C NMR Spectrum:

-

Quaternary alkene carbon (-C(CH3)=): ~140-145 ppm

-

Terminal alkene carbon (=CH2): ~115-120 ppm

-

Carbon bearing bromine (-CHBr): ~55-65 ppm

-

Methyl carbon on the double bond (-C(CH3)=): ~18-23 ppm

-

Methyl carbon adjacent to the bromine-bearing carbon (-CH(CH3)Br): ~20-25 ppm

References

- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 3. orgosolver.com [orgosolver.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. youtube.com [youtube.com]

The Core Reactivity of 3-Bromo-2-methylbut-1-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methylbut-1-ene, a versatile halogenated alkene, serves as a valuable intermediate in a multitude of organic transformations. Its unique structural features, including a sterically hindered tertiary allylic bromide, dictate a rich and nuanced reactivity profile. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, with a focus on nucleophilic substitution, elimination, and organometallic reactions. Detailed experimental methodologies, quantitative data where available, and visual representations of reaction pathways are presented to facilitate a deeper understanding and practical application of this important synthetic building block.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₅H₉Br and a molecular weight of 149.03 g/mol .[1][2] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₉Br | [1][2] |

| Molecular Weight | 149.03 g/mol | [1][2] |

| CAS Number | 51872-48-1 | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC(C(=C)C)Br | [3] |

Core Reactivity: A Trifecta of Pathways

The reactivity of this compound is primarily governed by the presence of the bromine atom at a tertiary allylic position. This structure allows the molecule to readily participate in nucleophilic substitution, elimination, and the formation of organometallic reagents.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms, with the operative pathway being highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.

The tertiary nature of the carbon bearing the bromine atom and the ability to form a resonance-stabilized allylic carbocation favor the Sₙ1 pathway . The intermediate carbocation can be attacked by the nucleophile at two positions, leading to a mixture of products.

However, with a strong, unhindered nucleophile in a polar aprotic solvent, an Sₙ2' reaction can occur, where the nucleophile attacks the terminal carbon of the double bond, leading to a concerted rearrangement and displacement of the bromide ion.[4][5]

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Sₙ1 Conditions: To a solution of this compound in a polar protic solvent (e.g., ethanol, water), the nucleophile is added. The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is worked up by partitioning between an organic solvent and water, followed by drying and purification of the product by distillation or column chromatography.

-

Sₙ2' Conditions: In a flame-dried flask under an inert atmosphere, a solution of this compound in a polar aprotic solvent (e.g., acetone, DMF) is treated with a strong, unhindered nucleophile. The reaction is typically carried out at a controlled temperature and monitored for completion. Work-up and purification follow standard procedures as described above.

Elimination Reactions

Treatment of this compound with a base can lead to the elimination of hydrogen bromide (HBr), yielding diene products. The regioselectivity of this reaction is highly dependent on the steric bulk of the base employed.

-

Zaitsev's Rule: With a small, strong base such as sodium ethoxide, the thermodynamically more stable, more substituted diene is the major product.

-

Hofmann's Rule: A bulky base, such as potassium tert-butoxide, will preferentially abstract the less sterically hindered proton, leading to the formation of the less substituted diene as the major product.[6][7][8]

| Base | Major Product | Minor Product | Governing Principle |

| Sodium Ethoxide (EtO⁻) | 2-Methyl-1,3-butadiene (Isoprene) | 3-Methyl-1,2-butadiene | Zaitsev's Rule |

| Potassium tert-Butoxide (t-BuO⁻) | 3-Methyl-1,2-butadiene | 2-Methyl-1,3-butadiene (Isoprene) | Hofmann's Rule |

Experimental Protocol: Elimination Reaction with Potassium tert-Butoxide [6]

This protocol is adapted from a general procedure for the dehydrobromination of alkyl halides using potassium tert-butoxide.

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.

-

Addition of Substrate: To the stirred solution, add this compound dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by GC.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with a nonpolar organic solvent (e.g., pentane (B18724) or diethyl ether) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation. The resulting diene products can be separated and purified by fractional distillation.

Organometallic Reactions

The carbon-bromine bond in this compound is susceptible to the insertion of metals, leading to the formation of valuable organometallic reagents.

This compound reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2-methylbut-1-en-3-yl)magnesium bromide.[1] This organometallic species is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.

Experimental Protocol: Grignard Reagent Formation and Reaction

This is a general procedure adapted from protocols for similar alkyl halides.

-

Apparatus: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is assembled under an inert atmosphere (nitrogen or argon).

-

Initiation: Magnesium turnings and a small crystal of iodine are placed in the flask. A small amount of a solution of this compound in anhydrous diethyl ether or THF is added to initiate the reaction.

-

Formation: The remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Reaction with Electrophile: The freshly prepared Grignard reagent is then cooled in an ice bath, and a solution of the electrophile (e.g., an aldehyde or ketone) in the same anhydrous solvent is added dropwise.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation.

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the synthesis of complex molecular architectures. In a typical Suzuki-Miyaura coupling, the alkyl bromide is reacted with an organoboron compound in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a generalized procedure based on standard Suzuki-Miyaura coupling protocols.

-

Reaction Setup: To a reaction vessel is added this compound, the organoboron reagent (e.g., a boronic acid or ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent and Degassing: A suitable solvent system (e.g., toluene, dioxane, or DMF, often with water) is added, and the mixture is thoroughly degassed by bubbling with an inert gas or by freeze-pump-thaw cycles.

-

Reaction: The reaction mixture is heated to the desired temperature and stirred until the starting materials are consumed, as monitored by TLC or GC.

-

Work-up: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.

-

Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.

Spectroscopic Data

While a comprehensive set of spectroscopic data for this compound is not consistently available across the searched literature, some key features can be anticipated.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons, the methine proton adjacent to the bromine, and the methyl protons. The vinyl protons at the C1 position would appear as distinct signals. The methine proton at C3 would likely be a quartet due to coupling with the adjacent methyl protons. The two methyl groups at C4 would appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The sp² hybridized carbons of the double bond would appear in the downfield region (typically 110-150 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations for both sp² and sp³ hybridized carbons, a C=C stretching vibration around 1640 cm⁻¹, and a C-Br stretching vibration in the fingerprint region. The presence of a terminal =CH₂ group would give rise to a characteristic C-H out-of-plane bending vibration around 910-990 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a bromine radical and subsequent rearrangements of the resulting carbocation.

Conclusion

This compound exhibits a rich and synthetically useful reactivity profile. Its ability to undergo nucleophilic substitution, regioselective elimination, and form key organometallic intermediates makes it a valuable tool for the construction of complex organic molecules. A thorough understanding of the factors that control the competition between these reaction pathways is crucial for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its core reactivity and offers practical guidance for its application in the laboratory. Further investigation into the specific quantitative aspects of its reactions will undoubtedly continue to expand its synthetic utility.

References

- 1. This compound|CAS 51872-48-1|Supplier [benchchem.com]

- 2. This compound | C5H9Br | CID 18356780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. reddit.com [reddit.com]

- 6. benchchem.com [benchchem.com]

- 7. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Allylic vs. vinylic reactivity in bromoalkenes

An In-depth Technical Guide to the Differential Reactivity of Allylic and Vinylic Bromoalkenes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reactivity of bromoalkenes is fundamentally dictated by the position of the bromine atom relative to the carbon-carbon double bond. Allylic bromides, where the halogen is bonded to an sp³-hybridized carbon adjacent to the double bond, are highly reactive towards nucleophilic substitution and elimination reactions. This heightened reactivity is primarily due to the resonance stabilization of the allylic carbocation intermediate in Sₙ1 reactions and a stabilized transition state in Sₙ2 reactions. Conversely, vinylic bromides, with the halogen directly attached to an sp²-hybridized carbon of the double bond, are notably unreactive under standard substitution or elimination conditions. This inertia stems from the high instability of the vinylic carbocation, the increased strength of the C(sp²)-Br bond, and steric hindrance to backside nucleophilic attack. Understanding these divergent reactivities is paramount for designing synthetic pathways and developing novel therapeutics.

Foundational Principles: Electronic and Structural Effects

The profound difference in the chemical behavior of allylic and vinylic bromides is rooted in their fundamental electronic and structural properties, specifically orbital hybridization and the stability of reactive intermediates.

Orbital Hybridization and Bond Strength

The hybridization of the carbon atom bonded to the bromine dictates the strength and length of the C-Br bond.

-

Vinylic Bromide : The bromine is attached to an sp²-hybridized carbon. This orbital has 33% s-character, which means the electrons are held closer to the nucleus compared to an sp³ orbital.[1][2] This results in a shorter, stronger, and more polarized C-Br bond, making it more difficult to break.[3][4][5]

-

Allylic Bromide : The bromine is attached to an sp³-hybridized carbon, which has 25% s-character.[2] This results in a longer, weaker C-Br bond that is more susceptible to cleavage.

Stability of Carbocation Intermediates

In reactions proceeding through a carbocation intermediate (Sₙ1, E1), stability is the single most critical factor.

-

Allylic Carbocation : The departure of the bromide ion from an allylic bromide generates an allylic carbocation. This intermediate is exceptionally stable because the positive charge is delocalized over two carbon atoms via resonance.[6][7][8] This delocalization significantly lowers the activation energy for its formation.[4]

-

Vinylic Carbocation : A vinylic carbocation, which would form from the ionization of a vinylic bromide, is highly unstable.[6][9] The positive charge resides in an sp² orbital, which has higher s-character and is more electronegative, thus destabilizing the positive charge. Furthermore, the vacant p-orbital is perpendicular to the adjacent π-system, making resonance stabilization impossible.[7]

Reactivity in Nucleophilic Substitution

Nucleophilic substitution reactions are hallmark examples of the differing reactivity between these two classes of compounds.

Sₙ1 Reactions

The Sₙ1 mechanism is a two-step process involving the formation of a carbocation intermediate.[10]

-

Allylic Bromides : Readily undergo Sₙ1 reactions, especially tertiary and secondary allylic systems, due to the formation of the resonance-stabilized allylic carbocation.[8][11] The rate is primarily dependent on the substrate concentration.[10]

-

Vinylic Bromides : Are essentially inert to Sₙ1 conditions because the formation of the required vinylic carbocation is energetically prohibitive.[11]

Sₙ2 Reactions

The Sₙ2 mechanism is a single, concerted step involving backside attack by a nucleophile.[10]

-

Allylic Bromides : Are excellent substrates for Sₙ2 reactions. They are typically primary or secondary, minimizing steric hindrance.[12] Furthermore, the transition state is stabilized by the overlap of the adjacent π-system with the p-orbitals of the reacting carbon.[13]

-

Vinylic Bromides : Do not undergo Sₙ2 reactions. The C=C double bond's π-electron cloud repels the incoming nucleophile, and the geometry of the molecule prevents the required 180° backside attack.[14]

Reactivity in Elimination Reactions

E2 Reactions

The E2 mechanism is a concerted, bimolecular process requiring a strong base and an anti-periplanar arrangement between a β-hydrogen and the leaving group.[15][16]

-

Allylic Bromides : Can undergo E2 elimination, often competing with Sₙ2 reactions. The presence of β-hydrogens allows for the formation of conjugated dienes, which are thermodynamically stable products.

-

Vinylic Bromides : Can undergo E2 elimination, but it typically requires very strong bases (e.g., NaNH₂) to deprotonate the sp² C-H bond. The reaction is less common than for saturated alkyl halides.

E1 Reactions

The E1 mechanism proceeds through a carbocation intermediate, similar to Sₙ1, and is favored by weak bases and polar protic solvents.

-

Allylic Bromides : Can undergo E1 reactions because they can form the stable allylic carbocation. This pathway often competes with Sₙ1.

-

Vinylic Bromides : Do not undergo E1 reactions due to the instability of the vinylic carbocation.

Quantitative Data Summary

Direct kinetic comparisons are seldom published side-by-side because the reactivity difference is so vast that vinylic bromides are considered non-reactive under conditions where allylic bromides react rapidly. The following table summarizes the expected relative reactivities.

| Reaction Type | Substrate | Relative Rate | Controlling Factors |

| Sₙ1 | Allylic Bromide | High | Resonance-stabilized carbocation intermediate.[8] |

| Vinylic Bromide | Negligible | Highly unstable vinylic carbocation.[6][9] | |

| Sₙ2 | Allylic Bromide | High | Low steric hindrance; stabilized transition state.[13][17] |

| Vinylic Bromide | Negligible | Steric/electronic hindrance to backside attack; strong C-Br bond.[3][14] | |

| E1 | Allylic Bromide | Moderate | Formation of stable allylic carbocation. |

| Vinylic Bromide | Negligible | Highly unstable vinylic carbocation. | |

| E2 | Allylic Bromide | Moderate | Competes with Sₙ2; forms stable conjugated products. |

| Vinylic Bromide | Low | Requires very strong base; strong C-H bond. |

Experimental Protocols for Reactivity Assessment

To empirically determine the reactivity differences, a comparative solvolysis experiment can be performed. This method monitors the rate of Sₙ1 reaction by measuring the production of HBr over time.

Protocol: Kinetic Study of Solvolysis via Titration

Objective: To compare the relative rates of solvolysis (Sₙ1) of an allylic bromide (e.g., 3-bromo-1-propene) and a vinylic bromide (e.g., bromoethene) in an aqueous ethanol (B145695) solution.

Materials:

-

Allyl bromide (3-bromo-1-propene)

-

Vinyl bromide (bromoethene)

-

Solvent: 80% ethanol / 20% deionized water (v/v)

-

Standardized sodium hydroxide (B78521) solution (0.02 M)

-

Phenolphthalein (B1677637) indicator

-

Constant temperature water bath (set to 50°C)

-

Pipettes, burette, multiple 50 mL conical flasks, stopwatch

Procedure:

-

Reaction Solution Preparation : Prepare a 0.1 M solution of allyl bromide in the 80% ethanol solvent. Prepare a separate 0.1 M solution of vinyl bromide in the same solvent.

-

Equilibration : Place 100 mL of each bromoalkene solution into separate, sealed flasks and allow them to equilibrate in the constant temperature bath for 20 minutes.

-

Kinetic Run (Allyl Bromide) :

-

Start the stopwatch. At regular time intervals (e.g., every 10 minutes), withdraw a 5.0 mL aliquot from the allyl bromide reaction flask.

-

Immediately quench the reaction by adding the aliquot to a flask containing 20 mL of ice-cold deionized water.

-

Add 2-3 drops of phenolphthalein indicator to the quenched sample.

-

Titrate the liberated HBr with the standardized 0.02 M NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used (Vₜ).

-

Continue taking aliquots until the titration volume remains constant for three consecutive readings. This final volume is V∞.

-

-

Kinetic Run (Vinyl Bromide) : Repeat the exact procedure described in step 3 for the vinyl bromide solution. Expectation: The volume of NaOH required will be negligible even after an extended period.

-

Data Analysis :

-

For the allyl bromide data, calculate the first-order rate constant (k) by plotting ln(V∞ - Vₜ) versus time. The slope of the resulting line will be -k.

-

Compare the calculated rate constant for allyl bromide with the observed (negligible) rate for vinyl bromide.

-

Implications in Drug Development and Organic Synthesis

The predictable reactivity of these motifs makes them valuable but distinct tools in synthesis.

-

Allylic Bromides : Are frequently used as electrophilic alkylating agents to introduce the versatile allyl group into molecules, a common strategy in the synthesis of polymers and pharmaceuticals.[18] The allyl group itself can then be a handle for further functionalization.

-

Vinylic Bromides : Due to their lack of reactivity in substitution/elimination, they are primarily used as substrates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille couplings).[19] In this context, the C-Br bond is activated by a metal catalyst (e.g., Palladium) to form new carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.

Conclusion

The reactivity of allylic and vinylic bromides is a clear illustration of how subtle changes in electronic structure lead to dramatically different chemical properties. Allylic bromides are highly reactive due to the stability of their corresponding carbocation and transition states, enabled by resonance with the adjacent π-system. In stark contrast, vinylic bromides are exceptionally unreactive in the same reaction classes due to the inherent instability of a positive charge on an sp² carbon and a stronger C-Br bond. For professionals in chemical research and drug development, a firm grasp of these principles is essential for predicting reaction outcomes and strategically designing efficient and effective synthetic routes.

References

- 1. echemi.com [echemi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. quora.com [quora.com]

- 4. Allyl halides are more reactive while vinyl halides are less reactive tha.. [askfilo.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. why Allyl carbocation is more stable than vinyl carbocation - askIITians [askiitians.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. leah4sci.com [leah4sci.com]

- 10. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. quora.com [quora.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. quora.com [quora.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. The E2 Reaction Mechanism [chemistrysteps.com]

- 17. Which one is more reactive between vinyl bromide and allyl bromide in SN2 reaction ? - CHEMSOLVE.NET [chemizi.blogspot.com]

- 18. Allyl bromide - Wikipedia [en.wikipedia.org]

- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide on Substituted Butene Compounds: The Case of Afatinib

This guide provides a detailed examination of Afatinib, a prominent member of the substituted butene compound family, focusing on its application in oncology. It is intended for researchers, scientists, and professionals in drug development, offering insights into its mechanism of action, biological efficacy, and chemical synthesis.

Introduction to Afatinib

Afatinib is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung carcinoma (NSCLC).[1][2] Its chemical structure features a crucial (E)-but-2-enamide moiety, which classifies it as a substituted butene. This functional group enables Afatinib to act as an irreversible inhibitor of the ErbB family of receptors, which includes the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[2][3][4] By covalently binding to a cysteine residue within the catalytic domain of these receptors, Afatinib effectively blocks downstream signaling pathways that are critical for cell growth, proliferation, and survival.[1][3] This irreversible mechanism of action may offer an advantage over first-generation, reversible TKIs like gefitinib (B1684475) and erlotinib, and may help overcome certain forms of acquired resistance.[3][4]

Mechanism of Action and Signaling Pathway

Afatinib exerts its antineoplastic effects by irreversibly inhibiting the kinase activity of the ErbB receptor family.[3][4][5] Upon ligand binding, these receptors dimerize and autophosphorylate specific tyrosine residues, creating docking sites for various adaptor proteins.[6] This initiates a cascade of downstream signaling pathways essential for normal cell function, but which are often dysregulated in cancer.[7][8][9]

The three primary signaling pathways affected by EGFR activation are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is central to regulating cell proliferation, invasion, and metastasis.[6]

-

PI3K-AKT-mTOR Pathway: This pathway is a major driver of cell survival and anti-apoptotic signals.[6][9]

-

JAK/STAT Pathway: This pathway is also involved in activating transcription of genes associated with cell survival.[6]

Afatinib's covalent binding to the kinase domain prevents this autophosphorylation, thereby shutting down these downstream signals and inhibiting tumor cell proliferation and survival.[3][8]

Quantitative Data: Biological Activity

The potency of Afatinib has been evaluated against various EGFR mutations. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's efficacy. Lower IC50 values indicate greater potency. Afatinib has demonstrated significant potency against common activating EGFR mutations, such as exon 19 deletions and the L858R mutation, as well as some less common mutations for which first-generation inhibitors are less effective.[1][10]

| Cell Line / Mutation | EGFR Mutation Type | Afatinib IC50 (nM) | Reference |

| PC-9 | Exon 19 Deletion | 0.8 | [10] |

| H3255 | L858R | 0.3 | [10] |

| Ba/F3 | Wild Type (WT) | 30 | [11] |

| H1975 | L858R + T790M | 80 | [11] |

| Ba/F3 | D770_N771insNPG | 43 | [10] |

| Ba/F3 | Y764_V765insHH | 134 | [10] |

| Ba/F3 | A767_V769dupASV | 158 | [10] |

Note: IC50 values can vary between studies and experimental conditions.

Experimental Protocols

The synthesis of Afatinib is a multi-step process. A critical step is the formation of the but-2-enamide (B7942871) side chain, which is essential for its irreversible binding to the EGFR kinase domain. This is typically achieved via an amidation reaction.

Protocol: Amidation Step in Afatinib Synthesis

This protocol describes the coupling of the quinazoline (B50416) core with the (E)-4-(dimethylamino)but-2-enoic acid side chain.

Materials:

-

N-(4-((3-chloro-4-fluorophenyl)amino)-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-6-yl)amine (Quinazoline core intermediate)

-

(E)-4-(dimethylamino)but-2-enoic acid hydrochloride

-

N,N'-Carbonyldiimidazole (CDI) or a similar coupling agent (e.g., HATU, HBTU)

-

Anhydrous N,N-Dimethylformamide (DMF) as solvent

-

Tertiary amine base (e.g., Diisopropylethylamine, DIPEA)

Procedure:

-

Activation of Carboxylic Acid: In a clean, dry, nitrogen-purged reaction vessel, dissolve (E)-4-(dimethylamino)but-2-enoic acid hydrochloride in anhydrous DMF.

-

Add the coupling agent (e.g., 1.1 equivalents of CDI) to the solution and stir at room temperature for 1-2 hours to form the activated acylimidazolide intermediate.

-

Coupling Reaction: To the activated acid solution, add the quinazoline core intermediate (1.0 equivalent).

-

Add the tertiary amine base (e.g., 2-3 equivalents of DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Once the reaction is complete, quench the mixture with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel to yield the final Afatinib free base.

References

- 1. Afatinib - Wikipedia [en.wikipedia.org]

- 2. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 6. ClinPGx [clinpgx.org]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Key Chemical Reactions of 3-Bromo-2-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methylbut-1-ene is a versatile allylic halide that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a bromine atom adjacent to a double bond, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, including its synthesis, nucleophilic substitution, elimination, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development, particularly in the fields of pharmaceuticals and agrochemicals.

Introduction

This compound (CAS 51872-48-1) is an organic compound with the molecular formula C₅H₉Br.[1][2] Structurally, it is an allylic halide, where the bromine atom is bonded to a carbon atom adjacent to a carbon-carbon double bond. This arrangement makes the bromine atom a good leaving group and confers unique reactivity upon the molecule, enabling a variety of synthetic transformations.[1] This guide details the primary reaction pathways of this reagent, providing the necessary technical information for its effective use in the laboratory.

Synthesis of this compound

The primary route for synthesizing this compound is through the allylic bromination of a suitable alkene precursor.

Allylic Bromination with N-Bromosuccinimide (NBS)

A common and effective method for synthesizing this compound is the radical substitution of 2-methyl-2-butene (B146552) using N-Bromosuccinimide (NBS).[1] This reaction is typically initiated by light (hν) or a radical initiator and proceeds via a resonance-stabilized allylic radical, which helps to ensure selectivity for the allylic position over addition to the double bond.

Table 1: Representative Data for Allylic Bromination

| Precursor | Reagents | Initiator | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 2-methyl-2-butene | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | 2-4 | Reflux (77) | ~80 |

Detailed Experimental Protocol: Allylic Bromination

-

Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The apparatus should be dried to prevent side reactions.

-

Reagents: 2-methyl-2-butene (1.0 eq) is dissolved in carbon tetrachloride (CCl₄). N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN) are added to the solution.

-

Reaction: The mixture is heated to reflux (approx. 77°C) with vigorous stirring. The reaction is monitored by GC or TLC until the starting alkene is consumed. The solid succinimide (B58015) byproduct will float to the surface upon completion.

-

Work-up: The reaction mixture is cooled to room temperature, and the succinimide is removed by filtration.

-

Purification: The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Nucleophilic Substitution Reactions

The C-Br bond in this compound is susceptible to nucleophilic attack. These reactions can proceed through either Sₙ1 or Sₙ2 mechanisms, depending on the nucleophile, solvent, and reaction conditions. The allylic nature of the substrate can stabilize a carbocation intermediate, making the Sₙ1 pathway competitive.

Sₙ2 Reaction Pathway

Strong, unhindered nucleophiles in polar aprotic solvents generally favor the Sₙ2 pathway, which involves a backside attack and results in an inversion of stereochemistry if the carbon were chiral.

Table 2: Representative Data for Nucleophilic Substitution

| Nucleophile | Solvent | Temp (°C) | Product | Mechanism |

| CN⁻ (from KCN) | Ethanol (B145695)/Water | Reflux | 3-methyl-2-cyanobut-1-ene | Sₙ2 |

| OH⁻ (from NaOH) | Acetone (B3395972)/Water | 50 | 2-methylbut-3-en-2-ol | Sₙ1 (via rearrangement) |

| CH₃O⁻ | Methanol | Reflux | 3-methoxy-2-methylbut-1-ene | Sₙ1/Sₙ2 mix |

Detailed Experimental Protocol: Cyanide Substitution (Sₙ2)

-

Setup: A solution of potassium cyanide (KCN) (1.2 eq) is prepared in an ethanol/water mixture in a round-bottom flask equipped with a reflux condenser.[3]

-

Reagents: this compound (1.0 eq) is added to the KCN solution.

-

Reaction: The mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC/GC).

-

Work-up: The reaction mixture is cooled, and the bulk of the ethanol is removed by rotary evaporation. The remaining aqueous solution is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The resulting nitrile can be purified by distillation or chromatography.

Nucleophilic Substitution Mechanism Diagram

Caption: Concerted Sₙ2 mechanism for cyanide substitution.

Elimination Reactions (Dehydrohalogenation)

When treated with a strong base, this compound can undergo an E2 elimination reaction to form a diene. The regioselectivity of this reaction is highly dependent on the steric bulk of the base used.

-

Zaitsev's Rule: Small, unhindered bases (e.g., ethoxide, hydroxide) favor the formation of the more substituted, thermodynamically more stable alkene.[4]

-

Hofmann's Rule: Sterically bulky bases (e.g., potassium tert-butoxide) preferentially abstract the more accessible proton, leading to the less substituted alkene.[5]

Table 3: Representative Data for Elimination Reactions

| Base | Solvent | Temp (°C) | Major Product | Product Ratio (Major:Minor) |

| Potassium tert-butoxide | tert-Butanol (B103910) | 80 | 2-methylbuta-1,3-diene (Isoprene) | >90:10 |

| Sodium Ethoxide | Ethanol | 78 | 3-methylbuta-1,2-diene (Allene) | Varies |

Detailed Experimental Protocol: Hofmann Elimination

-

Setup: A flame-dried three-neck flask is fitted with a reflux condenser, a nitrogen inlet, and a dropping funnel.

-

Reagents: Potassium tert-butoxide (1.5 eq) is dissolved in anhydrous tert-butanol under a nitrogen atmosphere.

-

Reaction: this compound (1.0 eq) is added dropwise to the stirred solution at room temperature. After the addition is complete, the mixture is heated to reflux for 1-2 hours.

-

Work-up: The reaction is cooled, and cold water is carefully added to quench the reaction. The mixture is transferred to a separatory funnel.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with pentane. The combined organic layers are washed with brine, dried over MgSO₄, and the volatile diene product is carefully isolated by distillation.

Elimination Pathways Diagram

Caption: Regioselectivity in the elimination of this compound.

Grignard Reagent Formation and Reactions

As an alkyl halide, this compound reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2-methylbut-1-en-3-yl)magnesium bromide.[1] This organometallic compound is a potent nucleophile and a strong base, reacting readily with various electrophiles, most notably carbonyl compounds.

Table 4: Representative Data for Grignard Reactions

| Electrophile | Solvent | Temp (°C) | Final Product (after work-up) |

| Acetone | THF / Diethyl Ether | 0 to RT | 2,3,3-trimethylbut-1-en-2-ol |

| Benzaldehyde | THF / Diethyl Ether | 0 to RT | 1-phenyl-2,3-dimethylbut-3-en-1-ol |

| Carbon Dioxide (CO₂) | THF / Diethyl Ether | -78 to RT | 2,3-dimethylbut-3-enoic acid |

Detailed Experimental Protocol: Grignard Reaction with Acetone

-

Setup: All glassware (three-neck flask, reflux condenser, dropping funnel) must be rigorously flame-dried under an inert atmosphere (nitrogen or argon) to exclude moisture.[6]

-

Initiation: Magnesium turnings (1.2 eq) and a small crystal of iodine are placed in the flask. A small portion of a solution of this compound (1.0 eq) in anhydrous THF is added. The reaction is initiated if the brown iodine color disappears and gentle reflux begins (gentle warming may be required).[6]

-

Formation: The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After addition, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.[6]

-

Reaction: The Grignard solution is cooled to 0°C in an ice bath. A solution of anhydrous acetone (1.0 eq) in THF is added dropwise. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours.[6]

-

Work-up: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[6]

-

Purification: The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, concentrated, and the resulting tertiary alcohol is purified by column chromatography or distillation.[6]

Grignard Reaction Pathway Diagram

Caption: General pathway for Grignard reagent formation and reaction.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for forming new carbon-carbon bonds.[1] The general catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with an organoboron reagent and reductive elimination to yield the product and regenerate the catalyst.[7]

Table 5: Representative Data for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic Acid | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 80-95 |

| Vinylboronic Acid | Pd(PPh₃)₄ (3 mol%) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 75-90 |

Yields are illustrative and based on similar substrates.[8][9][10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: A Schlenk flask is charged with the arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃) (2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine (B1218219) ligand (e.g., PPh₃).

-

Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times to remove oxygen.[10]

-

Reagents: Degassed solvent (e.g., a 4:1 mixture of Dioxane/Water) is added, followed by this compound (1.0 eq) via syringe.[10]

-

Reaction: The mixture is heated to 90-100°C and stirred for 2-24 hours, with progress monitored by TLC or GC-MS.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The final product is purified by flash column chromatography.[10]

Suzuki-Miyaura Catalytic Cycle Diagram

References

- 1. This compound|CAS 51872-48-1|Supplier [benchchem.com]

- 2. This compound | C5H9Br | CID 18356780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 6. benchchem.com [benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic Addition Mechanisms of 3-Bromo-2-methylbut-1-ene

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core electrophilic addition mechanisms for the substrate 3-Bromo-2-methylbut-1-ene. The document details the reactions with hydrogen bromide (HBr), bromine (Br₂), and water in the presence of an acid catalyst (H₂O/H⁺). It includes predicted product outcomes based on established principles of carbocation stability and reaction pathways, detailed experimental protocols, and visualizations of the reaction mechanisms.

Core Principles of Electrophilic Addition

Electrophilic addition is a fundamental reaction class in organic chemistry where a π-bond in an alkene is broken to form two new σ-bonds. The alkene's electron-rich double bond acts as a nucleophile, attacking an electrophilic species. These reactions typically proceed through a carbocation intermediate, the stability of which is paramount in determining the regiochemical outcome.

Markovnikov's Rule: Formulated by Vladimir Markovnikov, this rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom of the double bond that has the greater number of hydrogen atoms.[1] A more modern and broadly applicable statement is that the electrophile adds to the alkene in a way that generates the most stable carbocation intermediate.[1][2] Carbocation stability follows the order: tertiary > secondary > primary.

Carbocation Rearrangements: If the initially formed carbocation can rearrange to a more stable form (e.g., a secondary to a tertiary carbocation), this will often occur via a 1,2-hydride or 1,2-alkyl shift before the nucleophile attacks.[3] For this compound, the initial protonation step is predicted to form a stable tertiary carbocation, making a subsequent rearrangement an unlikely major pathway.

Reaction with Hydrogen Bromide (HBr)

The addition of HBr to this compound is a classic example of a regioselective electrophilic addition. The reaction proceeds in two main steps.

Mechanism:

-

Protonation of the Alkene: The π-bond of the alkene attacks the electrophilic hydrogen of HBr. Following Markovnikov's rule, the proton adds to the terminal carbon (C1), which bears more hydrogen atoms. This generates the most stable carbocation intermediate, a tertiary carbocation, at C2.

-

Nucleophilic Attack: The bromide ion (Br⁻), now acting as a nucleophile, attacks the positively charged carbon of the carbocation, forming the final product.

The formation of the tertiary carbocation is the rate-determining step. Due to its relative stability, the major product is formed through this pathway.

Reaction with Bromine (Br₂)

The bromination of an alkene proceeds via a different intermediate—a cyclic bromonium ion—which has important stereochemical implications.

Mechanism:

-

Formation of Bromonium Ion: As a Br₂ molecule approaches the alkene, the π-bond induces a dipole in the Br-Br bond. The alkene attacks the partially positive bromine atom, displacing a bromide ion. Instead of a discrete carbocation, a three-membered ring called a cyclic bromonium ion is formed.[4]

-

Nucleophilic Attack: The bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion. This attack occurs from the face opposite to the bromonium ring (anti-addition) due to steric hindrance.[5][6] The attack happens at the more substituted carbon (C2), which can better accommodate a partial positive charge, leading to the major product.

Acid-Catalyzed Hydration (H₂O/H⁺)

In the presence of a strong acid catalyst, water can add across the double bond of an alkene to form an alcohol. This reaction is known as acid-catalyzed hydration.[7][8]

Mechanism:

-

Protonation of the Alkene: Similar to HBr addition, the reaction begins with the protonation of the alkene's double bond by a hydronium ion (H₃O⁺) to form the most stable carbocation, which is the tertiary carbocation at C2.[3][9] This is the rate-determining step.[7]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbocation. This results in the formation of a protonated alcohol (an oxonium ion).

-

Deprotonation: Another water molecule acts as a base, removing a proton from the oxonium ion to yield the final alcohol product and regenerate the acid catalyst (H₃O⁺).

Predicted Quantitative Data Summary

| Reaction | Electrophile | Nucleophile | Predicted Major Product | Predicted Minor Product(s) | Rationale |

| Hydrobromination | H⁺ | Br⁻ | 2,3-Dibromo-2-methylbutane | 1,3-Dibromo-2-methylbutane | Follows Markovnikov's rule; proceeds via the most stable (tertiary) carbocation.[10][11] |

| Bromination | Br⁺ (from Br₂) | Br⁻ | 1,2,3-Tribromo-2-methylbutane | - | Proceeds via a cyclic bromonium ion with attack at the more substituted carbon. |

| Hydration | H⁺ | H₂O | 3-Bromo-2-methylbutan-2-ol | 3-Bromo-2-methylbutan-1-ol | Follows Markovnikov's rule; proceeds via the most stable (tertiary) carbocation.[9] |

Experimental Protocols

The following are representative protocols for carrying out the described electrophilic additions. Safety Note: These procedures involve corrosive and hazardous chemicals. Appropriate personal protective equipment (PPE), including goggles, gloves, and a lab coat, must be worn, and all work should be conducted in a certified fume hood.

Protocol 6.1: Addition of HBr to this compound

-

Materials: this compound, 48% hydrobromic acid (HBr), tetrabutylammonium (B224687) bromide (phase transfer catalyst), diethyl ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate, round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer.

-

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), tetrabutylammonium bromide (0.1 eq), and 48% HBr (3.0 eq).

-